[1-(2-Thienylmethyl)piperidin-4-YL]methanol hydrochloride
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Overview
Description
[1-(2-Thienylmethyl)piperidin-4-YL]methanol hydrochloride: is a chemical compound that belongs to the class of piperidine derivatives. Piperidine is a six-membered heterocyclic compound containing one nitrogen atom.
Preparation Methods
The synthesis of [1-(2-Thienylmethyl)piperidin-4-YL]methanol hydrochloride typically involves the reaction of piperidine derivatives with thienylmethyl compounds. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts to facilitate the reaction. Industrial production methods may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: This compound can undergo oxidation reactions, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Substitution reactions may involve halogenation or nitration, using reagents like chlorine or nitric acid.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Chlorine gas for halogenation, nitric acid for nitration.
Major Products:
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of halogenated or nitrated derivatives.
Scientific Research Applications
Chemistry: This compound is used as an intermediate in the synthesis of various organic molecules. It serves as a building block for more complex chemical structures.
Biology: In biological research, it is used to study the interactions of piperidine derivatives with biological targets, such as enzymes and receptors.
Industry: It is used in the production of specialty chemicals and as a reagent in various industrial processes .
Mechanism of Action
The mechanism of action of [1-(2-Thienylmethyl)piperidin-4-YL]methanol hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, modulating the activity of these targets. The exact pathways involved depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
- [1-(4-Fluorobenzyl)piperidin-4-yl]methanol
- [1-(3,4-Dichlorobenzyl)piperidin-4-yl]methanol
- [1-(4-Bromobenzyl)piperidin-4-yl]methanol
Uniqueness:
- Thienylmethyl Group: The presence of the thienylmethyl group in [1-(2-Thienylmethyl)piperidin-4-YL]methanol hydrochloride imparts unique electronic and steric properties, differentiating it from other piperidine derivatives.
- Biological Activity: The compound’s specific interactions with biological targets may differ from those of similar compounds, leading to distinct pharmacological profiles .
Properties
Molecular Formula |
C11H18ClNOS |
---|---|
Molecular Weight |
247.79 g/mol |
IUPAC Name |
[1-(thiophen-2-ylmethyl)piperidin-4-yl]methanol;hydrochloride |
InChI |
InChI=1S/C11H17NOS.ClH/c13-9-10-3-5-12(6-4-10)8-11-2-1-7-14-11;/h1-2,7,10,13H,3-6,8-9H2;1H |
InChI Key |
PRRHIUIIYZKAKM-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCC1CO)CC2=CC=CS2.Cl |
Origin of Product |
United States |
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